molecular formula C11H12ClN3 B1419613 {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 400877-36-3

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No.: B1419613
CAS No.: 400877-36-3
M. Wt: 221.68 g/mol
InChI Key: JNHYNAWFDARSOO-UHFFFAOYSA-N
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Description

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves the cyclization of appropriate precursors One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization For example, the reaction of 3-chlorobenzaldehyde with hydrazine hydrate can form the corresponding hydrazone, which can then undergo cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions. These methods offer advantages in terms of reaction efficiency, selectivity, and environmental impact. For instance, the use of microwave irradiation can significantly reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • 1H-pyrazolo[3,4-b]pyridines
  • 1H-pyrazolo[3,4-b]quinolines

Uniqueness

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the methylamine moiety distinguishes it from other pyrazole derivatives, potentially offering unique properties and applications.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-13-6-9-7-14-15(8-9)11-4-2-3-10(12)5-11/h2-5,7-8,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHYNAWFDARSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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